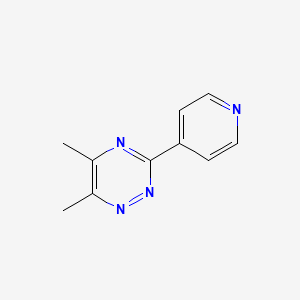

5,6-Dimethyl-3-(pyridin-4-yl)-1,2,4-triazine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-3-pyridin-4-yl-1,2,4-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-7-8(2)13-14-10(12-7)9-3-5-11-6-4-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJLTZBWZUYHCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC(=N1)C2=CC=NC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Pathways for 5,6 Dimethyl 3 Pyridin 4 Yl 1,2,4 Triazine and Its Analogs

De Novo Synthesis of the 1,2,4-Triazine (B1199460) Core

The foundational step in producing the target compound and its analogs is the de novo synthesis of the 1,2,4-triazine heterocyclic system. This is typically achieved through reactions that form the six-membered ring from acyclic precursors. rsc.org

Cyclocondensation Reactions and Ring-Closing Approaches

Cyclocondensation reactions are the most prevalent and direct methods for constructing the 1,2,4-triazine ring. mdpi.com This strategy generally involves the reaction of a 1,2-dicarbonyl compound with a compound containing a hydrazine (B178648) or amidrazone functionality. mdpi.comacs.org The reaction proceeds through the formation of hydrazone intermediates, followed by an intramolecular cyclization and dehydration to yield the aromatic triazine ring.

For the synthesis of 5,6-dimethyl-substituted triazines specifically, 2,3-butanedione (B143835) (also known as diacetyl or biacetyl) is the standard 1,2-dicarbonyl precursor. The reaction of 2,3-butanedione with an appropriate amidrazone, such as isonicotinimidic acid hydrazide, leads directly to the formation of the 5,6-dimethyl-1,2,4-triazine core.

Alternative ring-closing strategies include:

Domino Annulation Reactions: Efficient [4+2] domino annulation reactions have been developed, using readily available materials like ketones, aldehydes, and alkynes to construct the triazine skeleton in a one-pot process. rsc.org

Cyclodehydration of β-Keto-N-acylsulfonamides: A redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts provides a modular route to 3,6-disubstituted-1,2,4-triazines under mild conditions. organic-chemistry.orgnih.gov

From N-acylhydrazones: An unexpected rhodium-catalyzed reaction of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles can generate intermediates that undergo intramolecular cyclization to yield 1,2,4-triazines. organic-chemistry.org

Precursor Synthesis and Intermediate Transformations

The success of cyclocondensation methods hinges on the availability and stability of the precursors. The key precursors are the 1,2-dicarbonyl compound and the amidrazone.

1,2-Dicarbonyl Precursor: For the target compound, 2,3-butanedione is a commercially available and straightforward precursor for introducing the 5,6-dimethyl substitution.

Amidrazone Precursor: The pyridin-4-yl moiety is introduced via the corresponding amidrazone, isonicotinimidic acid hydrazide (also known as isonicotinohydrazonamide). This precursor is typically synthesized from 4-cyanopyridine. The nitrile is converted to an imidate, which is then reacted with hydrazine to form the desired amidrazone.

Intermediate transformations are crucial for building complexity. For instance, arylhydrazonomalononitriles can react with phenylhydrazine (B124118) to produce amidrazones that subsequently cyclize to form 2,5-dihydro- acs.orgorganic-chemistry.orgrhhz.net-triazine-6-carbonitriles. nih.gov These intermediates can then be further transformed, demonstrating the stepwise construction and functionalization of the triazine system.

Introduction of the Pyridyl Moiety: Coupling and Substitution Strategies

While direct cyclocondensation using a pyridyl-containing amidrazone is a common route, the pyridyl group can also be introduced onto a pre-formed triazine ring using modern cross-coupling reactions. This approach is particularly useful for creating diverse analogs.

The most prominent method is the Suzuki cross-coupling reaction . nih.gov This involves the palladium-catalyzed reaction of a halogenated 1,2,4-triazine (e.g., 3-bromo-5,6-dimethyl-1,2,4-triazine) with a pyridylboronic acid or ester. nih.gov A key advantage of this method is its tolerance for a wide range of functional groups and the commercial availability of many boronic acid derivatives. nih.gov To access specific isomers, bespoke 4-pyridylboronic acid derivatives can be synthesized via iridium-catalyzed borylation of the corresponding pyridine (B92270). nih.gov

Another powerful tool is the Negishi coupling reaction , which also utilizes a palladium catalyst to form a C-C bond between a triazine-halide and an organozinc reagent. nih.gov These catalytic methods offer a modular approach, allowing for the late-stage introduction of the pyridyl moiety, which is highly advantageous in combinatorial chemistry and drug discovery programs. nih.gov

Table 1: Comparison of Coupling Strategies for Pyridyl Moiety Introduction

| Strategy | Catalyst/Reagents | Key Precursors | Advantages |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Halogenated triazine, Pyridylboronic acid | High functional group tolerance, mild conditions, wide availability of reagents. nih.gov |

| Negishi Coupling | Palladium catalyst | Halogenated triazine, Pyridyl-organozinc | Effective for assembling heteroaryl analogues. nih.gov |

| Direct Condensation | Acid/Base catalyst | 1,2-Dicarbonyl, Pyridyl-amidrazone | Atom-economical, direct formation of the final structure. |

Regioselectivity and Stereochemical Control in Triazine Synthesis

Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted 1,2,4-triazines. In the synthesis of 5,6-Dimethyl-3-(pyridin-4-yl)-1,2,4-triazine, the use of the symmetrical dicarbonyl compound 2,3-butanedione obviates concerns about regiochemistry at the 5- and 6-positions. The regiochemistry is therefore dictated by the structure of the amidrazone precursor, which ensures the pyridyl group is placed at the 3-position.

However, when using unsymmetrical 1,2-dicarbonyl compounds (e.g., α-ketoaldehydes), the condensation reaction can potentially yield two different regioisomers. It has been observed that α-ketoaldehydes typically react to place the substituent at the 5-position of the triazine ring. ucoz.ru Alternative strategies, such as using 1-aryl-1-hydrazono-2-oximinoethanes, have been developed to control the regiochemical outcome and achieve substitution at the 6-position. ucoz.ru

Stereochemical control is generally not a factor in the synthesis of the final aromatic triazine product. However, it can be relevant in certain synthetic pathways involving non-aromatic intermediates, such as the regio- and diastereoselective 1,3-dipolar cycloadditions of 1,2,4-triazin-1-ium ylides to form fused ring systems. acs.org

Catalytic Protocols for Enhanced Efficiency in Triazine Synthesis

Modern organic synthesis increasingly relies on catalytic protocols to improve reaction efficiency, yield, and selectivity. The synthesis of 1,2,4-triazines and their derivatives has benefited significantly from this trend.

As mentioned previously, palladium and iridium catalysts are instrumental in cross-coupling and borylation reactions for introducing the pyridyl moiety. nih.govnih.gov Beyond these, other metals have been employed to facilitate different transformations:

Rhodium Catalysis: Rhodium catalysts have been used for O-H insertion/rearrangement reactions of N-acylhydrazones to generate triazine precursors. organic-chemistry.org

Zinc Catalysis: ZnCl₂ has been shown to catalyze the formal [2+2+1] annulation of 1,2-diaza-1,3-dienes with hexahydro-1,3,5-triazines, showcasing a unique carbene-like reactivity. acs.org

These catalytic methods often operate under milder conditions than traditional stoichiometric reactions, tolerate a broader range of substrates, and provide access to novel chemical space.

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of heterocyclic compounds is of growing importance to minimize environmental impact. Several eco-friendly methodologies are applicable to the synthesis of the target compound and its analogs.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. chim.it This technique is highly effective for cyclocondensation and cross-coupling reactions, reducing energy consumption and the potential for side-product formation. mdpi.comrsc.org

Sonochemistry: Ultrasound-assisted synthesis is another energy-efficient method. It can promote reactions in aqueous media, reducing the need for volatile organic solvents. nih.govresearchgate.net A sonochemical approach for synthesizing 1,3,5-triazine (B166579) derivatives was found to be significantly "greener" than conventional heating methods. nih.govresearchgate.net

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding solid reagents together, represents a highly green approach by eliminating solvent waste entirely. chim.it

Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts can enhance reaction rates and efficiency, particularly in reactions involving immiscible phases, allowing for the use of more environmentally benign solvent systems like water. mdpi.com

These green methodologies offer cleaner, safer, and more economical routes for the preparation of 1,2,4-triazine derivatives. chim.it

Optimization of Reaction Parameters and Yield Improvement Methodologies

The primary synthetic route to this compound involves the condensation of an α-dicarbonyl compound, specifically 2,3-butanedione, with a pyridine-4-yl amidrazone or a related precursor such as isonicotinohydrazide. The optimization of this reaction is multifaceted, involving the careful selection of heating methods, solvents, catalysts, and reaction times.

A significant leap in the synthesis of triazine derivatives has been the adoption of microwave-assisted organic synthesis (MAOS). This technique has consistently demonstrated superiority over conventional heating methods by dramatically reducing reaction times and improving product yields. sphinxsai.comresearchgate.net For instance, syntheses that typically require several hours of reflux under conventional conditions can often be completed in a matter of minutes with microwave irradiation, with yields increasing from moderate to excellent. sphinxsai.comsemanticscholar.org

Comparative Analysis of Heating Methods

Conventional heating relies on thermal conduction, which can lead to uneven temperature distribution and longer reaction times. In contrast, microwave irradiation directly couples with the polar molecules in the reaction mixture, resulting in rapid and uniform heating. This efficiency often translates to cleaner reactions with fewer byproducts. A comparative study on the synthesis of various heterocyclic molecules, including triazine derivatives, highlights the advantages of microwave-induced methods, which consistently result in shorter reaction times and higher percentage yields compared to conventional approaches. sphinxsai.com

| Reaction Parameter | Conventional Heating | Microwave Irradiation | Advantage of Microwave |

| Reaction Time | Hours (e.g., 2-15 hours) sphinxsai.com | Minutes (e.g., 2-8 minutes) sphinxsai.com | Drastic reduction in synthesis time |

| Typical Yield | Moderate (e.g., 62%) semanticscholar.org | High to Excellent (e.g., 98%) semanticscholar.org | Significant improvement in product output |

| Energy Efficiency | Lower | Higher | Greener and more economical process |

| Reaction Profile | Potential for more byproducts | Generally cleaner reactions | Simplified purification |

This table presents a generalized comparison based on findings for related heterocyclic syntheses. Specific values can vary based on the exact substrates and conditions.

Influence of Solvents and Catalysts

The choice of solvent and the use of a catalyst are critical parameters that can significantly influence the reaction outcome. For the synthesis of pyridinyl-triazine hybrids, a screening of various solvents including THF, CH3CN, EtOH, DMF, and Dioxane was conducted. nih.govresearchgate.net Interestingly, the investigation revealed that for certain microwave-assisted syntheses, the highest yields were achieved under solvent-free and catalyst-free conditions, representing a significant advancement in green chemistry principles. nih.govresearchgate.net

In other cases, the addition of a catalytic amount of acid, such as glacial acetic acid, has been shown to be beneficial, particularly in conventional reflux methods, to facilitate the cyclocondensation reaction. pnrjournal.com The optimization of these conditions is crucial and is often substrate-dependent.

Microwave Synthesis Optimization

The optimization of a microwave-assisted synthesis involves fine-tuning several parameters to achieve the highest possible yield in the shortest time. A systematic approach is typically employed, as illustrated in the hypothetical optimization table below for the synthesis of a pyridinyl-triazine derivative.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Piperidine | Pyridine | 120 | 15 | 70 |

| 2 | None | THF | 120 | 15 | Low |

| 3 | None | CH3CN | 120 | 15 | Moderate |

| 4 | None | EtOH | 120 | 15 | Moderate |

| 5 | None | DMF | 120 | 15 | Low |

| 6 | None | Dioxane | 120 | 15 | Low |

| 7 | None | None | 120 | 15 | 92 |

This interactive table is based on optimization data for a closely related pyridinyl-1,3,5-triazine synthesis and illustrates a typical optimization process. nih.govresearchgate.net The optimal conditions found were catalyst- and solvent-free.

The data clearly indicates that for this type of transformation, moving to neat (solvent-free) reaction conditions under microwave irradiation can eliminate the need for both a catalyst and a solvent, while significantly boosting the yield. nih.govresearchgate.net This approach not only simplifies the reaction setup and work-up but also aligns with the principles of sustainable chemistry by reducing chemical waste. nih.govresearchgate.net The effect of temperature can also be profound; studies on related triazole syntheses show that increasing the temperature in a microwave reactor can further decrease reaction times, although sometimes with a slight trade-off in yield. mdpi.com

Chemical Reactivity, Transformation, and Mechanistic Organic Chemistry of 5,6 Dimethyl 3 Pyridin 4 Yl 1,2,4 Triazine

Electrophilic and Nucleophilic Reactivity of the Triazine Ring

The 1,2,4-triazine (B1199460) ring is an electron-deficient heteroaromatic system due to the presence of three electronegative nitrogen atoms. This inherent electron deficiency significantly influences its reactivity, making it generally resistant to electrophilic aromatic substitution while being highly susceptible to nucleophilic attack. nih.gov The resonance energy of triazine isomers is considerably weaker than that of benzene, which further favors nucleophilic substitution reactions over electrophilic ones. nih.gov

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of the 1,2,4-triazine core. These reactions can proceed as nucleophilic substitution of hydrogen (SNH) or via the displacement of a suitable leaving group. The electron-withdrawing nature of the three nitrogen atoms lowers the energy of the Meisenheimer-like intermediates, facilitating the attack of nucleophiles. Studies on related 1,2,4-triazine 4-oxides have shown that they are highly reactive towards nucleophiles, allowing for the introduction of alkyl or aryl substituents at the C5 position using Grignard reagents or organolithium compounds. researchgate.netnih.gov The reaction proceeds through the addition of the nucleophile to form a σH-adduct, which is then aromatized by an oxidant. researchgate.net Vicarious nucleophilic substitution (VNS) of hydrogen is another important pathway for the functionalization of the 1,2,4-triazine ring. nih.gov

In contrast, electrophilic substitution on the carbon atoms of the 1,2,4-triazine ring is exceptionally difficult. The electron-deficient character of the ring and the fact that the ring nitrogens are the most basic sites mean that electrophiles will preferentially coordinate to a nitrogen atom. This interaction further deactivates the ring towards electrophilic attack, making such reactions rare and requiring harsh conditions, if they occur at all.

Pyridine (B92270) Nitrogen Reactivity and Its Coordination Chemistry Potential

The pyridine substituent at the 3-position of the triazine ring introduces another reactive site into the molecule. The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp2-hybridized orbital that lies in the plane of the ring. wikipedia.org This lone pair does not participate in the aromatic π-system, making it readily available for interactions with electrophiles and Lewis acids. wikipedia.orggcwgandhinagar.com Consequently, the pyridine nitrogen can be easily protonated by acids to form pyridinium (B92312) salts or alkylated with alkyl halides. gcwgandhinagar.comiust.ac.ir

This availability of the pyridine nitrogen's lone pair makes 5,6-Dimethyl-3-(pyridin-4-yl)-1,2,4-triazine a promising ligand for coordination chemistry. Polydentate ligands containing both triazine and pyridine moieties have been extensively studied for their ability to form stable complexes with a wide range of transition metals and lanthanides. researchgate.netrsc.org The pyridyl-triazine scaffold can act as a versatile building block, with the pyridine nitrogen serving as a coordination site. researchgate.net Depending on the metal center and reaction conditions, the compound can potentially act as a bidentate ligand, coordinating through the pyridine nitrogen and one of the adjacent triazine nitrogens (N1 or N2), or as a bridging ligand in the formation of polynuclear complexes and coordination polymers. researchgate.netrsc.org

Functional Group Interconversions on the Pyridine and Methyl Substituents

The methyl groups at the C5 and C6 positions of the triazine ring and the pyridine ring itself are amenable to various functional group interconversions, although specific studies on this compound are limited. Based on the known reactivity of methyl-substituted heterocycles, several transformations can be anticipated.

The methyl groups attached to the triazine ring are activated by the electron-withdrawing nature of the ring. They can potentially undergo condensation reactions with aldehydes or be halogenated under radical conditions. Furthermore, oxidation of these methyl groups could lead to the corresponding carboxylic acids, providing a handle for further synthetic modifications.

Similarly, the pyridine ring can undergo transformations. While the electron-deficient nature of the pyridine ring makes electrophilic substitution challenging, it does occur, primarily at the 3- and 5-positions relative to the nitrogen. wikipedia.org However, in this compound, the pyridine is a substituent, and its reactivity will be influenced by the attached triazine ring. Nucleophilic substitution on the pyridine ring is also possible, particularly if activated by an N-oxide or a suitable leaving group.

Oxidation and Reduction Pathways of the Compound

The this compound molecule has multiple sites that can undergo oxidation and reduction.

Oxidation:

Pyridine N-Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation by peracids (e.g., m-CPBA) to form the corresponding pyridine N-oxide. wikipedia.org This transformation alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack.

Triazine N-Oxidation: The nitrogen atoms of the 1,2,4-triazine ring can also be oxidized to form N-oxides. 1,2,4-Triazine 4-oxides are common intermediates in the synthesis and functionalization of triazines. researchgate.neturfu.ru

Methyl Group Oxidation: The methyl groups on the triazine ring can be oxidized to aldehydes or carboxylic acids under appropriate conditions, although this may require strong oxidizing agents.

Reduction:

Triazine Ring Reduction: The electron-deficient 1,2,4-triazine ring is readily reduced. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) can lead to the formation of various dihydro-1,2,4-triazine isomers. acs.orgresearchgate.net The most stable isomer is typically the 2,5-dihydro-1,2,4-triazine. researchgate.net More extensive reduction can lead to tetrahydro or hexahydro derivatives or even ring contraction to form imidazole (B134444) derivatives. researchgate.net

Pyridine Ring Reduction: The pyridine ring can be reduced via catalytic hydrogenation, though this often requires more forcing conditions than the reduction of the triazine ring.

Inverse Electron-Demand Diels-Alder Reactions with Dienophiles

One of the most significant reactions of 1,2,4-triazines is their participation as the diene component in inverse electron-demand Diels-Alder (IEDDA) reactions. nih.gov The electron-poor nature of the 1,2,4-triazine ring makes it an excellent diene for cycloaddition with electron-rich dienophiles. wikipedia.orgnih.gov This reaction is a powerful tool for the synthesis of other heterocyclic systems.

The general mechanism involves a [4+2] cycloaddition between the 1,2,4-triazine and a dienophile to form a bicyclic intermediate. This intermediate is typically unstable and undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N2) to yield a substituted dihydropyridine (B1217469) or pyridine derivative. nih.govrsc.org

For this compound, the reaction would proceed with various electron-rich dienophiles. The substituents on the triazine ring (two methyl groups and a pyridyl group) will influence the regioselectivity and rate of the reaction.

| Dienophile Class | Example Dienophile | Expected Product Type | Notes |

|---|---|---|---|

| Enamines | 1-Morpholinocyclohexene | Substituted Pyridine | Highly reactive dienophiles, leading to the formation of a new pyridine ring. nih.gov |

| Vinyl Ethers | Ethyl vinyl ether | Substituted Pyridine | Commonly used, reaction often requires thermal conditions. wikipedia.org |

| Alkynes | Norbornadiene | Substituted Pyridine | Strained alkenes and alkynes are particularly reactive dienophiles. rsc.org |

| Indoles | Indole | Carbazole derivatives | Indole can act as a dienophile, leading to complex heterocyclic systems. acs.org |

| Nitriles | Acetonitrile | Condensed Pyrazines | Intramolecular variants with nitrile dienophiles are known. acs.org |

Thermal and Photochemical Stability and Decomposition Mechanisms

Derivatives of 1,2,4-triazine generally exhibit high thermal stability. nih.gov Studies on related structures show that they are often stable up to their melting points, with decomposition occurring at higher temperatures. researchgate.net The s-triazine ring system is known to be particularly robust, resisting decomposition up to 550°C in some cases. uri.edu The decomposition of this compound would likely involve the fragmentation of the substituents before the cleavage of the heterocyclic rings. The thermal stability can be influenced by the nature of the substituents on the triazine ring. nih.gov

The decomposition mechanism under thermal stress may involve homolytic cleavage of bonds, leading to radical species. For energetic triazines like RDX (a 1,3,5-triazine), decomposition pathways include N-NO2 bond cleavage and concerted ring fission. acs.org While not an energetic material, similar ring-opening pathways could be initiated at very high temperatures for the 1,2,4-triazine core.

Regarding photochemical stability, the presence of aromatic heterocyclic rings suggests that the compound will absorb UV radiation. This absorption can lead to photochemical reactions. The degradation of some triazine-based herbicides has been studied using photo-Fenton processes, which involve hydroxyl radicals. scirp.org This indicates that under UV irradiation in the presence of reactive oxygen species, the molecule is likely to degrade. The proposed mechanism for triazine herbicides involves the initial attack on the ring substituents, followed by the eventual cleavage of the triazine ring to form products like cyanuric acid. scirp.org

Metal-Mediated Reactions and Cross-Coupling Strategies Involving the Compound

The this compound scaffold can be involved in various metal-mediated reactions, both for its synthesis and for its further functionalization. The synthesis of unsymmetrical 5,6-disubstituted 1,2,4-triazines often relies on the condensation of an unsymmetrical 1,2-diketone with an appropriate hydrazide, which can lead to regioisomeric mixtures. nih.gov

Modern cross-coupling strategies offer alternative and more controlled methods for constructing or modifying such systems. For instance, a halogenated 1,2,4-triazine could be coupled with a pyridylboronic acid (Suzuki coupling) or a pyridylstannane (Stille coupling) to introduce the pyridine substituent. Conversely, a 3-halo-5,6-dimethyl-1,2,4-triazine could be synthesized and then subjected to cross-coupling with a suitable pyridine-derived organometallic reagent.

The triazine ring itself can be a component of ligands used in catalysis. The π-accepting properties of the triazine core, which are stronger than those of pyridine, can stabilize metal catalysts. nih.gov Pincer ligands incorporating a central triazine ring have been developed and used in catalytic reactions like dehydrogenation, where the dearomatization/aromatization of the triazine ring plays a role in the catalytic cycle. nih.gov While direct C-H activation on the 1,2,4-triazine ring for cross-coupling is challenging due to the electron-deficient nature of the ring, such reactions are an active area of research and could provide future pathways for the derivatization of this compound.

Structure Activity Relationship Sar Studies and Rational Molecular Design Based on 5,6 Dimethyl 3 Pyridin 4 Yl 1,2,4 Triazine

Systematic Chemical Modification of the Pyridine (B92270) Substituted Triazine Core

Systematic chemical modification of the 5,6-Dimethyl-3-(pyridin-4-yl)-1,2,4-triazine core is a fundamental strategy to probe the SAR and identify key structural features for biological activity. The 1,2,4-triazine (B1199460) ring, particularly when substituted with aryl or heteroaryl groups at the 5 and 6 positions, is considered a privileged scaffold in drug development due to its versatile pharmacological activities. nih.gov Modifications can be systematically introduced at three main positions: the 5,6-dimethyl groups on the triazine ring, the pyridine ring, and the linkage between them.

Modification of the 5,6-Substituents: The methyl groups at the 5 and 6 positions of the triazine ring are crucial for defining the steric and electronic properties of the molecule. Replacing these methyl groups with other alkyl or aryl moieties can significantly impact target binding. For instance, in a series of 5,6-diaryl-1,2,4-triazines, the nature of the substituents on the aryl rings was found to be a key determinant of their biological activity. researchgate.net While direct studies on the 5,6-dimethyl variant are limited, it can be inferred that alterations at these positions would modulate the compound's lipophilicity and steric profile, thereby influencing its interaction with target proteins.

Modification of the Pyridine Ring: The pyridine ring serves as a key interaction moiety, often involved in hydrogen bonding or pi-stacking interactions with the target protein. Systematic modifications can include the introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the pyridine ring. The position of the nitrogen atom in the pyridine ring is also a critical factor. For example, the use of a pyridin-4-yl group, as in the title compound, will have different electronic and hydrogen bonding capabilities compared to a pyridin-2-yl or pyridin-3-yl substituent.

Modification at the 3-Position of the Triazine Ring: The substituent at the 3-position of the 1,2,4-triazine ring has been identified as a key location for determining the affinity and selectivity towards different biological targets. nih.gov In the case of this compound, the pyridine ring itself is the substituent. Further modifications could involve introducing linkers between the triazine and pyridine rings or altering the pyridine ring to other heterocyclic systems.

A general representation of systematic modifications is presented in the table below, based on common strategies for this class of compounds.

| Modification Site | Type of Modification | Potential Impact |

| 5,6-Dimethyl Groups | Replacement with other alkyl groups (e.g., ethyl, propyl) | Altered lipophilicity and steric bulk |

| Replacement with aryl or heteroaryl groups | Introduction of pi-stacking interactions, altered electronics | |

| Pyridine Ring | Substitution with electron-donating or -withdrawing groups | Modulation of electronic properties and hydrogen bonding capacity |

| Isomeric replacement (e.g., pyridin-2-yl, pyridin-3-yl) | Change in vector of hydrogen bond acceptor and steric profile | |

| Linker | Introduction of a linker between triazine and pyridine rings | Altered conformational flexibility and distance to target interactions |

Exploration of Steric and Electronic Effects of Substituents on Molecular Interactions

The steric and electronic properties of substituents on the this compound scaffold play a crucial role in its molecular interactions with biological targets. nih.govrsc.orgresearchgate.netrsc.org

Steric Effects: The size and shape of substituents can dictate the binding affinity and selectivity of a molecule. For instance, bulky substituents at the 5 and 6 positions of the triazine ring can create steric hindrance, which may either prevent or enhance binding depending on the topology of the target's active site. In a study on pyridazine (B1198779) derivatives, it was observed that increased steric demand around the metal-binding site, due to substitution at the ortho positions, could inhibit the formation of the active complex. nih.gov Similarly, for the this compound scaffold, the introduction of larger alkyl or aryl groups in place of the methyl groups would be expected to have a significant steric impact.

The following table summarizes the potential steric and electronic effects of hypothetical modifications to the core structure.

| Substituent | Position | Steric Effect | Electronic Effect | Potential Impact on Interaction |

| -Cl | Pyridine ring | Minimal | Electron-withdrawing | May alter hydrogen bonding and halogen bonding potential |

| -OCH3 | Pyridine ring | Moderate | Electron-donating | Could enhance hydrogen bonding at the pyridine nitrogen |

| -CF3 | Pyridine ring | Moderate | Strong electron-withdrawing | May decrease basicity of pyridine nitrogen |

| -t-Butyl | 5 or 6 position | Significant | Electron-donating | Could introduce favorable van der Waals interactions or steric clashes |

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional conformation of this compound is a critical determinant of its ability to bind to a biological target. beilstein-archives.org Conformational analysis aims to identify the preferred spatial arrangement of the molecule, which in turn dictates its shape and how it presents its key interacting groups to the target. mdpi.com

The dihedral angle between the triazine and pyridine rings is a key conformational parameter. In the crystal structure of a related compound, 5,6-diphenyl-3-(3-pyridyl)-1,2,4-triazine, the dihedral angle between the triazine and pyridine rings is relatively small, suggesting a nearly coplanar arrangement which could facilitate pi-stacking interactions. nih.gov For this compound, a similar preference for a planar conformation might be expected to maximize conjugation, though this could be influenced by the steric bulk of the substituents at the 5 and 6 positions.

The ability of the molecule to adopt a specific conformation that is complementary to the binding site of a target is crucial for molecular recognition. A rigid conformation might lead to higher affinity if it matches the binding site geometry, but it could also result in a loss of activity if it does not. Conversely, a more flexible molecule might be able to adapt to different binding sites but could have a higher entropic penalty upon binding. Therefore, understanding the conformational preferences of the triazine-pyridine scaffold is essential for designing analogues with improved binding affinity.

Scaffold Diversification and Bioisosteric Replacements of the Triazine-Pyridine System

Scaffold diversification and bioisosteric replacement are powerful strategies in drug design to explore new chemical space, improve drug-like properties, and overcome limitations of a lead compound. cambridgemedchemconsulting.com

Scaffold Diversification: This involves replacing the core 1,2,4-triazine ring with other heterocyclic systems to identify novel scaffolds with similar or improved biological activities. For example, a 1,2,4-triazine core could be replaced by other nitrogen-containing heterocycles such as pyrimidine, pyrazine, or even fused bicyclic systems. This approach can lead to the discovery of new classes of compounds with different intellectual property landscapes and potentially better pharmacokinetic profiles.

Bioisosteric Replacements: Bioisosteric replacement involves substituting a part of the molecule with another group that has similar physical or chemical properties, leading to a similar biological response. cambridgemedchemconsulting.com For the this compound scaffold, several bioisosteric replacements can be considered:

Pyridine Ring Replacement: The pyridine ring is a common pharmacophore. A well-established bioisosteric replacement for a 4-substituted pyridine is a 2-substituted benzonitrile. researchgate.net The nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net Other heterocycles like pyrimidine, pyrazole, or thiazole (B1198619) could also be explored as bioisosteres for the pyridine ring. A study on PI3K inhibitors showed that a pyridine-to-pyrimidine ring interconversion, coupled with other modifications, led to a significant increase in potency. nih.gov

Triazine Ring Replacement: The 1,2,4-triazine ring itself can be considered a bioisostere for other aromatic systems. For instance, in the design of histamine (B1213489) H2-receptor antagonists, a 1,2,4-triazole (B32235) was used as a key component in a bioisosteric design process. nih.gov

Methyl Group Replacement: The methyl groups at the 5 and 6 positions could be replaced with other small functional groups. For example, a trifluoromethyl group is often used as a bioisostere for a methyl group to modulate electronic properties and metabolic stability.

The following table provides examples of potential bioisosteric replacements for the triazine-pyridine system.

| Original Moiety | Bioisosteric Replacement | Rationale |

| Pyridin-4-yl | 2-cyano-phenyl | Mimics hydrogen bond acceptor and steric profile |

| Pyridin-4-yl | Pyrimidin-4-yl | Introduces an additional hydrogen bond acceptor, alters electronics |

| 1,2,4-Triazine | Pyrimidine | Alters the arrangement of nitrogen atoms, potentially affecting target interactions and physicochemical properties |

| -CH3 | -CF3 | Increases lipophilicity and can block metabolic oxidation |

Rational Design Principles for Modulating Specific Target Interactions

Rational drug design utilizes the understanding of a biological target's structure and mechanism to design molecules that can interact with it specifically and effectively. For the this compound scaffold, several rational design principles can be applied to modulate its interaction with specific targets, which are often protein kinases. nih.govnih.govsci-hub.se

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the target protein is known, SBDD can be employed to design inhibitors with high affinity and selectivity. This involves docking the this compound scaffold into the active site of the target to identify key interactions. Based on this, modifications can be designed to optimize these interactions. For example, if the pyridine nitrogen is identified as a key hydrogen bond acceptor, modifications can be made to the scaffold to ensure optimal positioning and orientation of this group. Docking studies have been used to understand the structure-activity relationship of nih.govnih.govnih.govtriazine-pyridine derivatives as CDK inhibitors. nih.gov

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking these fragments to create a more potent lead compound. The 3-(pyridin-4-yl)-1,2,4-triazine moiety itself can be considered a fragment that can be optimized by adding substituents that interact with adjacent pockets in the target's binding site.

Pharmacophore Modeling: In the absence of a target's crystal structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. New molecules based on the this compound scaffold can then be designed to fit this pharmacophore model.

Computational Chemistry and Theoretical Investigations of 5,6 Dimethyl 3 Pyridin 4 Yl 1,2,4 Triazine

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the chemical reactivity of 5,6-dimethyl-3-(pyridin-4-yl)-1,2,4-triazine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and electron distribution.

Table 1: Representative Calculated Electronic Properties for a 1,2,4-Triazine (B1199460) Derivative

| Property | Value |

|---|---|

| Total Energy | (Typical range in Hartrees) |

| Dipole Moment | (Typical range in Debye) |

| Hardness (η) | (Typical range in eV) |

| Electronegativity (χ) | (Typical range in eV) |

Note: This table represents typical data that would be obtained from DFT calculations on a related 1,2,4-triazine derivative.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. sapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. nih.gov

For 1,2,4-triazine derivatives, the HOMO is often distributed over the triazine and phenyl rings, while the LUMO is also delocalized across the aromatic system. nih.gov The precise energies and distributions of these orbitals dictate the molecule's behavior in chemical reactions.

Table 2: Representative Frontier Molecular Orbital Data for a 1,2,4-Triazine Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | (Typical range) |

| LUMO | (Typical range) |

| HOMO-LUMO Gap (ΔE) | (Typical range) |

Note: This table illustrates the kind of data generated from FMO analysis of a related 1,2,4-triazine compound.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For molecules containing nitrogen heterocycles like pyridine (B92270) and triazine, the nitrogen atoms are typically associated with regions of negative potential due to their high electronegativity, making them potential sites for interaction with electrophiles or for hydrogen bonding. researchgate.net

Molecular Dynamics Simulations: Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time. computchem.cn

MD simulations can model the conformational changes of this compound in a solvent environment. These simulations track the movements of each atom in the molecule and the surrounding solvent molecules, providing a detailed picture of its flexibility and preferred conformations in solution. This is particularly important for understanding how the molecule might interact with biological targets or other molecules in a liquid phase.

The solvent can have a significant impact on the properties and behavior of a solute molecule. MD simulations can be used to analyze the specific interactions between this compound and solvent molecules, such as water or organic solvents. These interactions can be quantified in terms of interaction energies and radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a particular atom in the solute. Understanding these solvation effects is crucial for accurately predicting the molecule's behavior in a real-world chemical or biological system. griffith.edu.au

Molecular Docking and Binding Energy Calculations for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Subsequent binding energy calculations estimate the strength of this interaction. A comprehensive search of scientific databases indicates that specific molecular docking studies and binding energy calculations for this compound have not been reported.

Identification of Key Interacting Residues and Binding Modes

The identification of key amino acid residues and the specific binding modes within a biological target are crucial outcomes of molecular docking simulations. These insights are fundamental for understanding the mechanism of action and for guiding further drug design efforts. However, due to the absence of dedicated docking studies for this compound, there is no available data identifying its key interacting residues or predicted binding modes with any specific protein target.

Energetic Deconvolution of Ligand-Receptor Complexes

Energetic deconvolution is a computational method that breaks down the total binding energy into contributions from individual residues or energy components (e.g., electrostatic, van der Waals). This analysis provides a more detailed understanding of the forces driving the ligand-receptor interaction. As no binding energy calculations for this compound have been published, there is consequently no research on the energetic deconvolution of its potential complexes with biological receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Libraries (focus on chemical descriptors)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models rely on chemical descriptors, which are numerical representations of the physicochemical properties of a molecule. QSAR studies are valuable for predicting the activity of new compounds and for understanding which structural features are important for activity.

A review of the literature indicates that no QSAR models have been developed using a chemical library that specifically includes this compound. Therefore, there is no information on the relevant chemical descriptors that would be predictive of its biological activity within a QSAR framework.

Molecular Mechanisms of Biological Interaction and Target Engagement Non Clinical Focus

Enzyme Inhibition Mechanisms at the Atomic and Molecular Resolution

No studies detailing the inhibition of specific enzymes by 5,6-Dimethyl-3-(pyridin-4-yl)-1,2,4-triazine were identified. Therefore, data on inhibition constants (Kᵢ), half-maximal inhibitory concentrations (IC₅₀), or the atomic and molecular-level interactions (such as hydrogen bonding, hydrophobic interactions, or covalent modifications) within an enzyme's active site are not available. While related 1,2,4-triazine (B1199460) derivatives have been investigated as enzyme inhibitors, these findings cannot be extrapolated to the specific subject compound. nih.govresearchgate.net

Receptor Binding Affinities and Kinetics in In Vitro Systems (Molecular Level)

There is no available data from in vitro studies, such as radioligand binding assays or surface plasmon resonance, that characterize the binding affinity (Kₐ, Kₔ), dissociation constants (Kₑ), or the kinetics (kₒₙ, kₒբբ) of this compound with any specific biological receptors.

Allosteric Modulation and Cooperative Binding Phenomena

The scientific literature lacks any studies investigating this compound as an allosteric modulator. Research on other pyridine-containing compounds has explored positive allosteric modulation (PAM) of certain receptors, but this is not applicable to the title compound. nih.govnih.gov There is no information on its ability to bind to allosteric sites or influence the binding of endogenous ligands through cooperative mechanisms.

Protein-Ligand Interaction Fingerprinting and Hotspot Analysis

No molecular modeling, computational chemistry, or structural biology (e.g., X-ray crystallography, NMR spectroscopy) studies have been published for this compound in complex with a protein target. As a result, protein-ligand interaction fingerprints, which detail the specific types of interactions between a ligand and amino acid residues, are not available. nih.govresearchgate.net Hotspot analysis to identify key interaction points within a binding site has not been performed for this compound.

Advanced Chemical Applications and Material Science Potential of 5,6 Dimethyl 3 Pyridin 4 Yl 1,2,4 Triazine

Ligand Design in Coordination Chemistry

The presence of multiple nitrogen atoms in 5,6-Dimethyl-3-(pyridin-4-yl)-1,2,4-triazine makes it an excellent candidate for ligand design in coordination chemistry. The pyridine (B92270) and triazine rings provide multiple binding sites for metal ions, allowing for the formation of a wide variety of coordination complexes.

Metal Chelation Properties and Complex Stoichiometry

The nitrogen atoms of the pyridine ring and the 1,2,4-triazine (B1199460) ring can act as Lewis bases, donating their lone pair of electrons to a metal center to form coordinate bonds. The specific coordination mode can vary depending on the metal ion, the solvent, and the reaction conditions. Research on analogous structures, such as 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, has shown the formation of dinuclear complexes with Cu(I) and Ag(I) in the presence of a diphosphine ligand. In these complexes, the triazine ligand acts as a bidentate chelate, coordinating through one of the triazine nitrogen atoms and the pyridine nitrogen atom. The stoichiometry of these complexes is influenced by the bridging diphosphine ligands. mdpi.com

Similarly, studies on 3-amino-5,6-dimethyl-1,2,4-triazine (B98693) have demonstrated its ability to form a one-dimensional polymeric chain with silver(I) ions. mdpi.com In this structure, the triazine derivative acts as a bridging ligand, coordinating to two different silver atoms. mdpi.com This suggests that this compound could also form polynuclear complexes or coordination polymers. The stoichiometry of the resulting complexes would depend on the coordination preferences of the metal ion and the potential for the ligand to act as a bridging unit. For instance, in the silver complex of 3-amino-5,6-dimethyl-1,2,4-triazine, the silver atom is tetra-coordinated by two nitrogen atoms from two different triazine ligands and two oxygen atoms from two nitrate (B79036) anions, with all ligands acting as connectors. mdpi.com

| Bond/Angle | Value |

|---|---|

| Ag1–N1 (Å) | 2.2330(16) |

| Ag1–N2#1 (Å) | 2.2634(15) |

| Ag1–O1 (Å) | 2.4386(18) |

| Ag1–O3#3 (Å) | 2.6293(17) |

| N1–Ag1–N2#1 (°) | 149.29(6) |

| O1–Ag1–O3#3 (°) | 94.71(6) |

Catalytic Applications of Metal-Triazine Complexes in Organic Synthesis

Metal complexes incorporating triazine-based ligands have shown significant promise in catalysis. The electronic properties of the diazine and triazine rings, being more electron-withdrawing than pyridine, can modulate the catalytic activity of the metal center. acs.orgnih.gov This increased π-acidity can stabilize the catalyst under reducing conditions and facilitate metal-to-ligand charge transfer processes, which can be crucial for certain catalytic cycles. nih.gov

While specific catalytic applications of this compound complexes are not yet widely reported, the general principles suggest their potential in various organic transformations. The isosteric nature of triazine ligands to their pyridine counterparts allows for the fine-tuning of electronic properties with minimal steric changes, offering a strategy for optimizing catalyst performance. acs.org The reduced basicity of triazines compared to pyridines is another factor that can influence the reactivity of the metal center. semanticscholar.org

Supramolecular Assembly and Self-Organizing Systems

The planar structure and the presence of hydrogen bond acceptors (nitrogen atoms) in this compound make it an ideal building block for supramolecular chemistry. rsc.org Non-covalent interactions such as hydrogen bonding and π-π stacking can drive the self-assembly of these molecules into well-defined, higher-order structures. nih.govrsc.org

For instance, the crystal structure of the related compound 5,6-diphenyl-3-(3-pyridyl)-1,2,4-triazine reveals that molecules are linked by intermolecular C—H⋯N hydrogen bonds, and the crystal packing is further stabilized by C—H⋯π interactions. nih.gov Similarly, in the crystal structure of 3-amino-5,6-dimethyl-1,2,4-triazine, adjacent molecules are connected through N—H⋯N hydrogen bonds, forming a zigzag chain. nih.gov These examples highlight the propensity of pyridyl-triazine derivatives to form extended networks through self-assembly. The self-assembly of 3-amino-5,6-dimethyl-1,2,4-triazine with silver nitrate leads to the formation of a one-dimensional polymeric chain, demonstrating how coordination chemistry can be utilized to direct the formation of supramolecular structures. mdpi.com

Applications as Fluorescent Probes and Chemical Sensors

Pyridine and triazine derivatives are known to be effective fluorophores and have been extensively studied for their application as chemical sensors. mdpi.comnih.gov The fluorescence properties of these compounds can be sensitive to their local environment, making them suitable for detecting the presence of specific analytes, such as metal ions. The interaction of a metal ion with the ligand can lead to changes in the fluorescence intensity, either through quenching or enhancement, a phenomenon that can be exploited for sensing applications. mdpi.com

The mechanism of sensing often involves the chelation of the metal ion by the nitrogen atoms of the pyridine and/or triazine rings. This interaction can alter the electronic structure of the molecule, leading to a change in its photophysical properties. For example, fluorescence quenching can occur through photoinduced electron transfer (PET) from the excited fluorophore to the metal ion. rsc.org Conversely, in some systems, the binding of a metal ion can inhibit a pre-existing quenching pathway, leading to a "turn-on" fluorescence response. While specific studies on this compound as a fluorescent sensor are limited, the known properties of related compounds suggest its potential in this area.

Integration into Functional Materials and Nanotechnology (e.g., polymers, MOFs)

The ability of this compound to act as a multidentate ligand makes it a valuable component for the construction of functional materials such as metal-organic frameworks (MOFs) and coordination polymers. researchgate.netnih.govrsc.orgrsc.org MOFs are crystalline materials with porous structures, and the choice of the organic linker is crucial in determining the properties of the resulting framework. The rigid structure and defined coordination angles of pyridyl-triazine ligands can be exploited to build robust and porous MOFs with potential applications in gas storage, separation, and catalysis.

For example, the related ligand 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) has been used to construct a variety of MOFs with different metal ions, showcasing the versatility of this class of ligands in creating diverse network topologies. researchgate.netnih.gov Furthermore, triazine-based building blocks have been incorporated into hyper-crosslinked polymers for applications such as the adsorption of endocrine disruptors, highlighting the potential of these functional groups in materials designed for environmental remediation. nih.gov The integration of this compound into such materials could impart specific functionalities, such as selective binding sites or catalytic activity.

Photophysical and Optoelectronic Properties for Advanced Materials

Donor-π-acceptor (D-π-A) dyes containing a triazine ring as the acceptor moiety have been shown to exhibit interesting photophysical and electrochemical properties. nih.gov These molecules can display intense photoabsorption and fluorescence emission based on intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule. nih.gov The photophysical properties, such as the absorption and emission wavelengths, can be tuned by modifying the donor and acceptor units.

| Solvent | Absorption Max (λmax,abs) (nm) | Molar Extinction Coefficient (εmax) (M-1 cm-1) | Fluorescence Max (λmax,fl) (nm) |

|---|---|---|---|

| Toluene | 433 | 80000 | 509 |

| Chloroform | 434 | - | 541 |

| Dichloromethane | 432 | - | 555 |

| Acetonitrile | 427 | - | 586 |

Future Research Directions and Emerging Opportunities for 5,6 Dimethyl 3 Pyridin 4 Yl 1,2,4 Triazine Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1,2,4-triazine (B1199460) derivatives often involves multi-step procedures that may lack economic and environmental sustainability. Future research should prioritize the development of more efficient and greener synthetic routes to 5,6-Dimethyl-3-(pyridin-4-yl)-1,2,4-triazine.

Key Research Objectives:

Catalytic Approaches: Investigating the use of novel catalysts, including transition metal catalysts and organocatalysts, could lead to milder reaction conditions, higher yields, and improved selectivity.

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, leading to safer and more scalable synthetic processes.

Bio-inspired Synthesis: Exploring enzymatic or chemoenzymatic approaches could provide highly selective and environmentally benign synthetic pathways.

| Synthetic Approach | Potential Advantages | Key Challenges |

| One-Pot Multi-Component Reactions | Reduced waste, time, and cost | Identification of compatible reaction conditions |

| Novel Catalysis | Milder conditions, higher yields | Catalyst cost and stability |

| Flow Chemistry | Enhanced safety and scalability | Initial setup cost and optimization |

| Bio-inspired Synthesis | High selectivity, green chemistry | Enzyme availability and stability |

Exploration of Unconventional Reactivity Pathways and Transformations

The electron-deficient nature of the 1,2,4-triazine ring makes it a versatile platform for a variety of chemical transformations. Future research should aim to uncover novel reactivity patterns for this compound.

Areas for Exploration:

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions: While the IEDDA reaction is a known feature of 1,2,4-triazines, exploring the reactivity of this compound with a wider range of dienophiles, particularly strained or unconventional ones, could lead to the synthesis of novel heterocyclic scaffolds. rsc.org The coordination of a Rhenium(I) complex to a 1,2,4-triazine has been shown to significantly increase the rate of IEDDA reactions, a strategy that could be applied here. rsc.org

C-H Activation: Direct functionalization of the C-H bonds on both the triazine and pyridine (B92270) rings would provide a more atom-economical approach to creating more complex derivatives.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis could open up new avenues for radical-based transformations and the introduction of novel functional groups.

Ring-Opening and Rearrangement Reactions: Investigating conditions that promote ring-opening or skeletal rearrangements of the triazine core could lead to the discovery of new chemical entities with unique properties.

Advancements in Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. griffith.edu.au Future research should leverage these tools to accelerate the development of this compound-based materials and molecules.

Computational Approaches to be Employed:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, spectroscopic properties, and reactivity of this compound and its derivatives. researchgate.net This can aid in understanding its behavior in various chemical reactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions of this compound, which is crucial for designing materials with specific properties.

Machine Learning (ML): ML models can be trained on existing data for triazine derivatives to predict the properties of new, unsynthesized analogues of this compound, thereby accelerating the discovery of compounds with desired functionalities.

| Computational Method | Predicted Properties | Impact on Research |

| Density Functional Theory (DFT) | Electronic structure, reactivity | Guidance for synthetic and mechanistic studies |

| Molecular Dynamics (MD) | Conformational dynamics, interactions | Design of materials with tailored properties |

| Machine Learning (ML) | Structure-property relationships | Accelerated discovery of new compounds |

Integration into Multi-Component Systems for Enhanced Functionality

The presence of multiple nitrogen atoms in both the triazine and pyridine rings makes this compound an excellent candidate for use as a ligand in coordination chemistry and supramolecular assembly.

Potential Applications in Multi-Component Systems:

Metal-Organic Frameworks (MOFs): The compound could serve as a multitopic linker for the construction of novel MOFs with potential applications in gas storage, separation, and catalysis.

Coordination Polymers: Its ability to bridge metal centers could be exploited to create coordination polymers with interesting magnetic, optical, or electronic properties. mdpi.com

Supramolecular Assemblies: The directional hydrogen bonding and π-stacking capabilities of this molecule could be utilized to construct complex supramolecular architectures.

Addressing Specific Challenges and Limitations in Triazine Chemistry

While the chemistry of 1,2,4-triazines is well-established, there are still challenges that need to be addressed. Future research on this compound can contribute to overcoming these limitations.

Key Challenges and Research Opportunities:

Selectivity: Achieving high regioselectivity in the functionalization of the triazine ring can be challenging. A systematic study of the directing effects of the dimethyl and pyridyl substituents on this compound would provide valuable insights for synthetic chemists.

Stability: Some triazine derivatives can be unstable under certain conditions. Investigating the stability of this compound and its derivatives under various thermal, photochemical, and chemical environments is crucial for its practical application.

Solubility: The solubility of triazine compounds can be limited in common organic solvents. The development of synthetic strategies to introduce solubilizing groups onto the this compound scaffold would broaden its applicability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,6-Dimethyl-3-(pyridin-4-yl)-1,2,4-triazine, and how are they optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving hydrazine derivatives and carbonyl precursors. Key steps include refluxing stoichiometric ratios of reactants in polar aprotic solvents (e.g., DMF or ethanol) under nitrogen atmosphere to prevent oxidation. Optimization involves adjusting reaction time, temperature, and catalyst loading (e.g., acetic acid for acid-catalyzed cyclization). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol is critical for isolating high-purity crystals. Crystallographic validation using single-crystal X-ray diffraction (mean C–C bond length: 0.003 Å, R factor: 0.048) ensures structural fidelity .

Q. How is the structural characterization of this compound performed to confirm its molecular geometry?

- Methodological Answer : Multi-technique validation is essential:

- X-ray crystallography : Resolves bond lengths, angles, and torsional conformations (e.g., pyridyl-triazine dihedral angles typically <10°). Data collection at 293 K with Mo-Kα radiation ensures precision .

- Spectroscopy : NMR (¹H/¹³C) identifies substituent positions (e.g., methyl proton signals at δ 2.3–2.5 ppm). IR confirms functional groups (C=N stretch ~1600 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 255.12).

Q. What are the preliminary applications of 1,2,4-triazine derivatives in pharmaceutical or materials research?

- Methodological Answer : 1,2,4-Triazines are explored as:

- Antiviral/antitumor agents : Structure-activity relationship (SAR) studies focus on pyridyl substituents to enhance DNA intercalation or enzyme inhibition .

- Ligands for metal coordination : Used in nuclear waste management (e.g., selective extraction of lanthanides via N-donor sites) .

- Fluorescent probes : Substituent-dependent photophysical properties (e.g., pyridyl groups enhance π-conjugation) .

Advanced Research Questions

Q. How can reaction conditions for synthesizing this compound be systematically optimized using Design of Experiments (DoE)?

- Methodological Answer :

- Factorial design : Vary factors like temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst concentration (0.1–1.0 mol%) in a 2³ matrix. Response variables include yield and purity.

- Response surface methodology (RSM) : Identify optimal conditions via quadratic models. For example, microwave-assisted synthesis reduces reaction time by 60% compared to conventional heating .

- Data-driven validation : Use HPLC or GC-MS to quantify impurities (e.g., unreacted hydrazine derivatives) and refine parameters .

Q. What computational strategies are employed to predict the reactivity or binding affinity of this compound in drug discovery?

- Methodological Answer :

- Quantum chemical calculations : DFT (B3LYP/6-311G**) predicts frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-transfer potential .

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding to target proteins (e.g., HIV-1 reverse transcriptase). Pyridyl-triazine scaffolds show strong π-π stacking with aromatic residues .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Q. How can contradictory spectral or crystallographic data for 1,2,4-triazine derivatives be resolved?

- Methodological Answer :

- Systematic comparison : Cross-reference NMR/X-ray data with structurally analogous compounds (e.g., 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine) to identify anomalies .

- Error analysis : Calculate R-factor discrepancies in crystallographic refinements. For example, thermal motion artifacts in methyl groups may require TLS parameterization .

- Validation experiments : Repeat synthesis under controlled conditions to isolate polymorphic or tautomeric forms .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- HPLC with chiral columns : Resolve enantiomers using cellulose-based stationary phases (e.g., Chiralpak IA).

- Membrane filtration : Nanofiltration (MWCO 500 Da) removes low-MW byproducts .

- Ionic liquid-aqueous biphasic systems : Leverage differential solubility of triazine derivatives in [BMIM][PF6]/water mixtures .

Data Contradiction and Validation

Q. How do researchers address discrepancies between theoretical (computational) and experimental results for triazine derivatives?

- Methodological Answer :

- Benchmarking : Compare DFT-predicted vs. experimental bond lengths (e.g., C–N bonds deviating by >0.02 Å suggest basis set limitations). Use higher-level methods (e.g., CCSD(T)) for critical parameters .

- Sensitivity analysis : Identify computational variables (e.g., solvent model, dielectric constant) impacting accuracy. Adjust COSMO-RS parameters to match experimental solvation energies .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.